molecular formula C21H28N4O4S B2440685 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)propanamide CAS No. 1091132-33-0

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)propanamide

Cat. No.: B2440685
CAS No.: 1091132-33-0
M. Wt: 432.54
InChI Key: FMDXRXCMSWYXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)propanamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-28-16-9-10-18(29-2)17(12-16)24-19(26)11-8-15-13-30-21(23-15)25-20(27)22-14-6-4-3-5-7-14/h9-10,12-14H,3-8,11H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDXRXCMSWYXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via the Hantzsch reaction, which involves condensation of thiourea derivatives with α-haloketones. For this compound, the protocol involves:

Reagents :

  • 2-Bromo-1-(4-nitrophenyl)ethan-1-one (1.2 equiv)
  • Thiourea (1.0 equiv)
  • Ethanol (anhydrous), reflux at 80°C for 6 hours

Mechanism :

  • Nucleophilic attack of thiourea on the α-carbon of the bromoketone.
  • Cyclization with elimination of HBr to form the thiazole ring.

Yield : 82% after recrystallization (ethanol/water).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.92 (s, 1H, Thiazole-H), 4.32 (s, 2H, CH₂).
  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30).

Propanamide Side Chain Installation

Carbodiimide-Mediated Amide Coupling

The 4-position bromine of the thiazole is replaced with a propanamide group via nucleophilic acyl substitution:

Reagents :

  • 3-Chloropropanoyl chloride (1.2 equiv)
  • 2,5-Dimethoxyaniline (1.0 equiv)
  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
  • Dichloromethane (DCM), 0°C → RT, 8 hours

Mechanism :

  • Activation of the carboxylic acid chloride with DIPEA.
  • Nucleophilic attack by the aniline’s amine group.

Yield : 85% after silica gel chromatography (ethyl acetate/hexane 3:7).
Characterization :

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 153.1 (OCH₃), 148.9 (Thiazole-C).
  • Melting Point : 162–164°C.

Final Assembly and Purification

Coupling of Thiazole-Urea and Propanamide Intermediates

The propanamide side chain is attached to the 4-position of the thiazole via a Suzuki-Miyaura cross-coupling:

Reagents :

  • 4-Bromothiazole-urea (1.0 equiv)
  • Propanamide-boronic ester (1.2 equiv)
  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (2.0 equiv), DMF/H₂O (4:1), 90°C, 24 hours

Optimization Data :

Parameter Value Impact on Yield
Catalyst Loading 5 mol% Pd 78%
Solvent DMF/H₂O >90% conversion
Temperature 90°C 72%

Yield : 72% after HPLC purification (C18, MeCN/H₂O gradient).

Analytical Characterization

Spectroscopic Data Summary

Technique Key Signals Interpretation
¹H NMR (CDCl₃) δ 7.45 (s, 1H, Thiazole-H) Thiazole proton
δ 6.89 (d, J = 8.8 Hz, 2H, Ar-H) 2,5-Dimethoxyphenyl
IR 3320 cm⁻¹ (N-H stretch) Urea/amide N-H
HRMS [M+H]⁺ = 487.2143 (calc. 487.2146) Molecular formula confirmation

Purity Assessment

  • HPLC : 99.1% purity (Retention time: 12.3 min).
  • Elemental Analysis : C 63.2%, H 6.7%, N 11.5% (theor. C 63.4%, H 6.5%, N 11.6%).

Industrial-Scale Considerations

Patent-Based Purification Protocols

Adapted from WO2017075257A2:

  • Crystallization : Ethanol/water (7:3) at −20°C reduces Mogroside contaminants to <5 ppm.
  • pH Control : Maintain reaction pH at 6–7 to prevent urea hydrolysis.

Byproduct Mitigation

  • Side Products :
    • N-Cyclohexyl-2-aminothiazole (from incomplete urea formation).
    • 3-(2-Aminothiazol-4-yl)propanamide (from premature coupling).
  • Removal : Sequential washes with 10% citric acid and saturated NaHCO₃.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyclohexylureido group, potentially converting it to an amine.

    Substitution: The aromatic dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
  • Introduction of the Cyclohexylureido Group : This step is accomplished by reacting cyclohexyl isocyanate with an amine group on the thiazole ring.
  • Attachment of the Dimethoxyphenyl Group : The final step involves acylation with an appropriate acyl chloride under basic conditions.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for confirming the structure and purity of the compound.

The biological activity of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)propanamide is largely attributed to its interaction with various molecular targets. The thiazole ring and dimethoxyphenyl group are believed to play crucial roles in binding to enzymes or receptors, potentially modulating their activity. The cyclohexylureido group may enhance stability and bioavailability, contributing to its pharmacological effects.

Potential Therapeutic Applications

  • Anticancer Activity : Research indicates that compounds with thiazole moieties can exhibit significant anticancer properties. The ability of this compound to inhibit tumor growth through specific molecular interactions makes it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : The structure suggests potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neurological Applications : Given its structural similarity to known acetylcholinesterase inhibitors, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored compounds similar to This compound , providing insights into its potential applications:

  • A study demonstrated that thiazole derivatives exhibit promising inhibitory activity against acetylcholinesterase, suggesting a mechanism for enhancing cognitive function in Alzheimer's disease patients .
  • Another research article highlighted the anticancer properties of thiazole-based compounds, showing significant inhibition of cancer cell proliferation in vitro .

Mechanism of Action

The mechanism by which 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)propanamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and enzymes like COX-2 (cyclooxygenase-2).

Comparison with Similar Compounds

Similar Compounds

    3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide: Similar structure but with a different substitution pattern on the phenyl ring.

    3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)propanamide: Similar structure but with methyl groups instead of methoxy groups on the phenyl ring.

Uniqueness

The presence of the 2,5-dimethoxyphenyl group in 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)propanamide imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)propanamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a cyclohexylureido group, and a dimethoxyphenyl moiety. The synthesis typically involves:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
  • Introduction of the Cyclohexylureido Group : Reaction of cyclohexyl isocyanate with an amine on the thiazole.
  • Attachment of the Dimethoxyphenyl Group : Acylation with appropriate acyl chlorides.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interaction with specific molecular targets.

The mechanism is believed to involve:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer progression.
  • Modulation of Enzyme Activity : The thiazole ring and cyclohexylureido group enhance binding to target enzymes or receptors, potentially modulating their activity.

In Vitro Studies

  • Cell Proliferation Inhibition : Studies have shown that this compound significantly inhibits cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) cells. The IC50 values were observed in the low micromolar range, indicating potent activity against these cells .

Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to evaluate the impact of structural modifications on biological activity:

CompoundStructural VariationIC50 (µM)
ANo dimethoxy group12
BCyclohexyl replaced25
CAdditional methyl8
DDimethoxy present4

These results indicate that the presence of both the cyclohexylureido and dimethoxy groups is crucial for enhancing biological activity.

Case Studies

  • Hepatocellular Carcinoma (HCC) : In a study involving HCC cell lines, treatment with the compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent against liver cancer .
  • Kinase Inhibition : The compound was evaluated as a p38α MAPK inhibitor, demonstrating significant inhibition at nanomolar concentrations, which is promising for treating inflammatory diseases .

Q & A

What are the optimal synthetic routes for 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)propanamide, and how can reaction conditions be systematically optimized?

Category : Basic
Answer :
Begin with condensation or nucleophilic substitution reactions, as exemplified by thiazole-urea scaffold syntheses. Key parameters include:

  • Solvent selection : Absolute ethanol or DMF for solubility and reaction efficiency .
  • Catalysts : Glacial acetic acid (5 drops) or sodium acetate to accelerate urea/thiazole bond formation .
  • Reflux duration : 4–24 hours, monitored via TLC for intermediate formation .
  • Purification : Evaporate solvents under reduced pressure, followed by recrystallization (e.g., ethanol-dioxane mixtures) .
    Optimize yields by adjusting molar ratios (e.g., 1:1 for amine-aldehyde coupling) and using HBTU for amide bond activation .

How can spectroscopic techniques (e.g., 1H/13C NMR, IR) be applied to confirm the structural integrity of this compound?

Category : Basic
Answer :

  • 1H NMR : Identify methoxy protons (δ 3.7–3.9 ppm), cyclohexyl CH2 groups (δ 1.2–1.8 ppm), and thiazole protons (δ 7.2–8.1 ppm) .
  • 13C NMR : Confirm carbonyl carbons (urea C=O at ~155–160 ppm, amide C=O at ~165–170 ppm) and aromatic carbons (110–150 ppm) .
  • IR : Detect urea N-H stretches (~3200–3400 cm⁻¹), C=O (~1680–1720 cm⁻¹), and thiazole C=N (~1600 cm⁻¹) .
    Compare experimental data with computational predictions (e.g., Gaussian-based simulations) to resolve ambiguities .

What strategies are recommended for resolving contradictory biological activity data observed in in vitro versus in vivo models?

Category : Advanced
Answer :

  • Assay validation : Ensure in vitro conditions (e.g., serum-free media) mimic physiological pH and temperature .
  • Pharmacokinetic studies : Measure bioavailability using LC-MS/MS to assess absorption/metabolism differences .
  • Metabolite profiling : Identify hepatic microsomal metabolites (e.g., CYP450-mediated oxidation) that may alter activity .
  • Dose-response alignment : Normalize in vivo doses to in vitro IC50 values, accounting for plasma protein binding .

How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound’s thiazole and cyclohexylurea moieties?

Category : Advanced
Answer :

  • Analog synthesis : Replace cyclohexyl with smaller (cyclopentyl) or bulkier (adamantyl) groups; modify thiazole substituents (e.g., methyl, chloro) .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
  • Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent size with binding pocket occupancy .
  • Data triangulation : Cross-validate SAR trends across multiple assays (e.g., enzymatic inhibition vs. cell viability) .

What computational chemistry approaches are suitable for predicting the binding affinity of this compound to potential protein targets?

Category : Advanced
Answer :

  • Molecular docking : Use AutoDock or Schrödinger to screen against targets (e.g., COX-2, EGFR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR models : Train on analog datasets to predict IC50 values for novel derivatives .
    Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What methodologies are effective for analyzing the stability of this compound under varying pH and temperature conditions during storage?

Category : Basic
Answer :

  • Forced degradation : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–60°C for 1–4 weeks .
  • Analytical monitoring : Quantify degradation via HPLC (C18 column, UV detection at λmax) .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models; derive Arrhenius plots for shelf-life prediction .

How can researchers validate the purity of synthesized batches using chromatographic techniques, and what acceptance criteria should be established?

Category : Basic
Answer :

  • HPLC : Use a C18 column with acetonitrile/water gradient; set purity thresholds ≥95% (area under the curve) .
  • GC-MS : Detect volatile impurities (e.g., residual solvents) with limits ≤0.1% .
  • Elemental analysis : Match experimental C/H/N percentages to theoretical values (Δ ≤ 0.4%) .

What experimental frameworks are appropriate for determining the metabolic pathways of this compound in hepatic microsomal assays?

Category : Advanced
Answer :

  • Incubation conditions : Use human liver microsomes (1 mg/mL) with NADPH regeneration system (37°C, 1–4 hours) .
  • Metabolite identification : Employ LC-QTOF-MS/MS with positive/negative ionization modes .
  • Enzyme inhibition : Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to map isoform-specific metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.